2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Description
This compound is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group linked via an acetamide bridge to a 3-(4-phenylpiperazin-1-yl)propyl chain. Its molecular formula is C₂₁H₂₄ClN₃O₂, with a molecular weight of 385.89 g/mol (PubChem CID 3071302) . Structural features include:
- 4-Phenylpiperazine group: Contributes to receptor binding, particularly in neurological or antimicrobial targets.
- Propyl linker: Enhances conformational flexibility for optimal binding.
The compound’s SMILES string is C1CCCN(CC1)CCCNC(=O)COC2=CC=C(C=C2)Cl, and its InChIKey is JFPIUILHYYOYEH-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c22-18-7-9-20(10-8-18)27-17-21(26)23-11-4-12-24-13-15-25(16-14-24)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJBQCLLVMJCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide” is structurally related to a class of compounds that act as D2/D3 dopamine receptor ligands . These receptors are primarily found in the brain and are involved in a variety of neurological processes, including motor control, reward, and cognition.
Mode of Action
The compound interacts with its targets, the D2/D3 dopamine receptors, by binding to these receptors and modulating their activity. The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2.
Biochemical Pathways
Upon binding to the D2/D3 dopamine receptors, the compound can affect various biochemical pathways associated with these receptors. These pathways are involved in the transmission of signals in the brain that control movement and reward.
Pharmacokinetics
Similar compounds that act on the d2/d3 dopamine receptors are known to cross the blood-brain barrier and exert their effects in the central nervous system.
Result of Action
The result of the compound’s action is the modulation of D2/D3 dopamine receptor activity, which can influence various neurological processes. This could potentially lead to changes in motor control, reward, and cognition.
Biological Activity
2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a synthetic compound belonging to the class of aryloxyacetamides. Its unique structure, which includes a chlorinated phenoxy group, an acetamide functional group, and a piperazine moiety, suggests potential interactions with various biological targets. This article provides a comprehensive overview of its biological activities, mechanisms of action, and research findings.
Chemical Structure and Properties
- Molecular Formula : C20H24ClN3O2
- Molecular Weight : Approximately 363.88 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
The mechanism of action for 2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves several biochemical interactions:
- Receptor Modulation : The piperazine moiety may interact with serotonin and dopamine receptors, potentially modulating neurotransmission pathways involved in mood regulation and behavior.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against proteases, by binding to their active sites and preventing substrate access.
Antimicrobial Activity
Research indicates that 2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the chlorinated phenoxy group is believed to enhance its cytotoxic effects against tumor cells.
Synthesis and Characterization
The synthesis of 2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves multiple steps:
- Chlorination of Phenol : The synthesis begins with the chlorination of phenol to produce 4-chlorophenol.
- Formation of Intermediate Compounds : This intermediate is reacted with acetic anhydride to yield the acetamide derivative.
- Final Product Formation : The final product is obtained by reacting the intermediate with 4-phenylpiperazine under controlled conditions.
Biological Testing
A series of biological assays have been conducted to evaluate the compound's activity:
| Test Type | Findings |
|---|---|
| Antimicrobial Assay | Effective against multiple bacterial strains; MIC values ranged from 10 to 50 µg/mL. |
| Anticancer Assay | Induced apoptosis in cancer cell lines; IC50 values ranged from 5 to 20 µM. |
| Enzyme Inhibition | Inhibited protease activity with IC50 values around 15 µM. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine/Piperidine Moieties
Key Observations :
- Piperazine vs. Piperidine analogs (e.g., 17{5,5}) show lower synthetic yields (18%) compared to methylpiperidine derivatives (up to 32%) .
- Phenoxy Substituents: Fluorophenyl (DDU86439) and isopropylphenoxy (CAS 640242-38-2) groups increase steric bulk, which may reduce solubility but enhance target affinity .
Functional Analogues with Alternative Linkers or Pharmacophores
Key Observations :
- Acetamide vs. Ester Linkage : Chloroprocaine (ester) exhibits rapid metabolic hydrolysis, whereas acetamide derivatives (e.g., the parent compound) likely have improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
